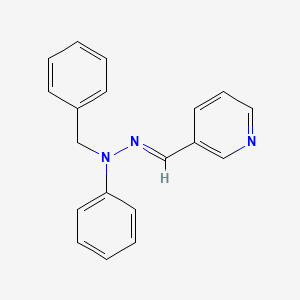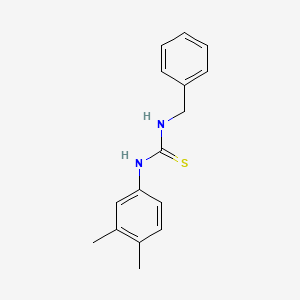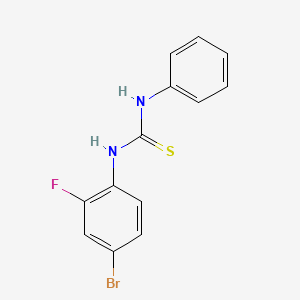![molecular formula C11H15N3O2S B5704928 N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, also known as MPT, is a chemical compound that has been studied for its potential applications in scientific research. MPT is a hydrazine derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of several signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. This compound has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. This compound has been found to have low toxicity in animal studies, which suggests that it may be a safe compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide. One area of research is the development of this compound analogs that may have improved efficacy or lower toxicity. Another area of research is the investigation of the mechanisms of action of this compound, which may lead to the identification of new targets for cancer therapy. Additionally, the use of this compound in combination with other compounds or therapies may be explored to enhance its anti-cancer effects. Overall, the study of this compound has the potential to contribute to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized through a variety of methods, including the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide, followed by reaction with methyl iodide. Another method involves the reaction of 4-methylphenol with chloroacetyl chloride, followed by reaction with thiosemicarbazide and then methylation with methyl iodide. These methods result in the formation of this compound, which can then be purified through recrystallization or other techniques.
Applications De Recherche Scientifique
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
Propriétés
IUPAC Name |
1-methyl-3-[[2-(4-methylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-3-5-9(6-4-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQAENVTJYCNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)


![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)

